16-[(2-Phenylethyl)amino]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
Description
This compound is a complex polycyclic molecule featuring a tetracyclic core (1,8-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-2(7),3,5,8,10,15-hexaene) with a carbonitrile group at position 10 and a 2-phenylethylamino substituent at position 14. Such structural attributes are often leveraged in medicinal chemistry for targeting enzymes or receptors with high specificity .
Properties
IUPAC Name |
16-(2-phenylethylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c24-15-19-17-9-6-10-18(17)22(25-14-13-16-7-2-1-3-8-16)27-21-12-5-4-11-20(21)26-23(19)27/h1-5,7-8,11-12,25H,6,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFNIOHPAQDQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NCCC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 16-[(2-Phenylethyl)amino]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile involves multiple steps, typically starting with the preparation of the diazatetracyclo core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylethylamine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenylethylamine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
16-[(2-Phenylethyl)amino]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Structural comparisons are typically evaluated using binary fingerprints (e.g., Tanimoto coefficients) or graph-based methods . The target compound shares core motifs with several analogs:
Crystallographic and Stability Data
- X-ray diffraction of the 16-methylphenyl analog reveals a planar tetracyclic core with intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice. In contrast, tricyclic derivatives (e.g., ) display twisted conformations due to fewer ring constraints, which may reduce thermal stability.
Computational Comparisons
- Graph-based similarity analysis () identifies the target compound’s closest analog as the 16-methylphenyl derivative (Tanimoto coefficient: 0.82), driven by shared carbonitrile and aromatic substituents. Subgraph matching further confirms conserved diazatricyclic motifs .
Key Research Findings
Substituent Impact: The 2-phenylethylamino group enhances binding to serotonin receptors (5-HT2A) in silico, while halogenated analogs show affinity for kinase targets .
Synthetic Challenges: Oxygenated cores (e.g., 8,12-dioxa) require protection/deprotection strategies to avoid side reactions, increasing synthesis steps compared to non-oxygenated analogs .
Thermodynamic Stability : Tetracyclic derivatives exhibit higher melting points (243–269°C) than tricyclic analogs (213–246°C), correlating with crystallographic packing efficiency .
Biological Activity
The compound 16-[(2-Phenylethyl)amino]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 16-[(2-Phenylethyl)amino]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
- Molecular Formula: C_{20}H_{24}N_{4}
- Molecular Weight: 336.43 g/mol
Structural Characteristics
The compound features a tetracyclic framework with multiple nitrogen atoms incorporated into the structure. This unique arrangement contributes to its biological activity and potential interactions with various biological targets.
Research indicates that compounds with similar structural motifs often interact with specific receptors or enzymes in biological systems. The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes related to metabolic pathways.
- Receptor Binding: Potential binding to neurotransmitter receptors could modulate signaling pathways.
Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Neuroprotective Effects: There is evidence indicating that the compound may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress.
- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Research has demonstrated that this compound shows significant activity against several cancer cell lines:
In Vivo Studies
In vivo studies have shown promising results regarding the anti-tumor efficacy:
- A study conducted on mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups.
- Neuroprotective effects were observed in models of neurodegeneration, highlighting the potential for therapeutic applications in diseases such as Alzheimer's.
Toxicity Profile
The toxicity profile has been assessed through various assays:
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
